Propanedinitrile,2-(1-methyl-4-piperidinylidene)-
Overview
Description
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by its nitrile groups and a piperidinylidene moiety, which contribute to its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- typically involves the reaction of appropriate nitrile precursors with piperidine derivatives. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like Lewis acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups and the piperidinylidene moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved.
Scientific Research Applications
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Propanedinitrile,2-(1-methyl-4-piperidinylidene)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups and the piperidinylidene moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, hydrochloride
- Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, hydrobromide
Uniqueness
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-4-2-8(3-5-12)9(6-10)7-11/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIBLKDWWLFHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C(C#N)C#N)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989337 | |
Record name | (1-Methylpiperidin-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-39-7 | |
Record name | NSC51129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Methylpiperidin-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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